2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid
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Overview
Description
2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by the presence of a chloro and cyano group attached to a pyridine ring, along with an acetic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid typically involves the reaction of 6-chloro-5-cyanopyridine with a suitable acetic acid derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: Research into potential pharmaceutical applications, such as drug development for specific diseases.
Industry: Utilized in the production of agrochemicals and other specialized chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropyridin-2-yl)acetic acid: Similar structure but with different positioning of the chloro group.
2-[(5-Cyanopyridin-2-yl)amino]acetic acid: Contains an amino group instead of a chloro group.
Uniqueness
2-(6-Chloro-5-cyanopyridin-2-yl)acetic acid is unique due to the specific positioning of the chloro and cyano groups on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-(6-chloro-5-cyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-5(4-10)1-2-6(11-8)3-7(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
QRKAKXILYUJIFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CC(=O)O)Cl)C#N |
Origin of Product |
United States |
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